MMP-12 Inhibitor
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Overview
Description
MMP-12 is involved in the degradation of extracellular matrix components and plays a significant role in various inflammatory and neurological diseases . The inhibition of MMP-12 has therapeutic potential in treating conditions such as chronic obstructive pulmonary disease, emphysema, asthma, and certain neurological disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MMP-12 inhibitors often involves the creation of small molecules that can effectively bind to the active site of the enzyme. One common approach is the use of hydroxamate-based inhibitors, which involve the formation of a hydroxamic acid group that can chelate the zinc ion in the active site of MMP-12 . The synthetic route typically includes the following steps:
- Formation of the hydroxamic acid group.
- Coupling of the hydroxamic acid with a suitable scaffold.
- Functionalization of the scaffold to enhance binding affinity and selectivity.
Industrial Production Methods
Industrial production of MMP-12 inhibitors involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
- Batch or continuous flow synthesis.
- Use of automated synthesis platforms.
- Purification techniques such as crystallization, chromatography, and recrystallization.
Chemical Reactions Analysis
Types of Reactions
MMP-12 inhibitors undergo various chemical reactions, including:
Reduction: Involves the addition of hydrogen or removal of oxygen, using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include modified hydroxamate-based inhibitors with enhanced binding affinity and selectivity for MMP-12.
Scientific Research Applications
MMP-12 inhibitors have a wide range of scientific research applications:
Chemistry: Used as tools to study the structure and function of MMP-12 and related enzymes.
Biology: Employed in research to understand the role of MMP-12 in various biological processes, including inflammation and tissue remodeling.
Industry: Utilized in the development of new drugs and therapeutic agents targeting MMP-12.
Mechanism of Action
MMP-12 inhibitors exert their effects by binding to the active site of the enzyme, thereby preventing it from degrading extracellular matrix components . The inhibitors typically chelate the zinc ion in the active site, blocking the enzyme’s catalytic activity. This inhibition can reduce inflammation, tissue damage, and other pathological processes associated with MMP-12 activity .
Comparison with Similar Compounds
MMP-12 inhibitors can be compared with other matrix metalloproteinase inhibitors, such as:
Ilomastat: A broad-spectrum MMP inhibitor that targets multiple MMPs, including MMP-1, MMP-2, MMP-3, and MMP-9.
Batimastat: Another broad-spectrum MMP inhibitor with similar properties to Ilomastat.
Doxycycline hyclate: An FDA-approved MMP inhibitor used for the treatment of periodontitis.
Uniqueness
MMP-12 inhibitors are unique in their specificity for MMP-12, which allows for targeted therapeutic effects with potentially fewer side effects compared to broad-spectrum MMP inhibitors .
Conclusion
MMP-12 inhibitors represent a promising class of compounds with significant potential in scientific research and therapeutic applications. Their ability to specifically inhibit MMP-12 makes them valuable tools for studying the enzyme’s role in various diseases and for developing targeted treatments.
Properties
Molecular Formula |
C19H20N2O7S |
---|---|
Molecular Weight |
420.4 g/mol |
IUPAC Name |
(2R)-2-[[8-(methoxycarbonylamino)dibenzofuran-3-yl]sulfonylamino]-3-methylbutanoic acid |
InChI |
InChI=1S/C19H20N2O7S/c1-10(2)17(18(22)23)21-29(25,26)12-5-6-13-14-8-11(20-19(24)27-3)4-7-15(14)28-16(13)9-12/h4-10,17,21H,1-3H3,(H,20,24)(H,22,23)/t17-/m1/s1 |
InChI Key |
MKAIHDAGQJQAHA-QGZVFWFLSA-N |
Isomeric SMILES |
CC(C)[C@H](C(=O)O)NS(=O)(=O)C1=CC2=C(C=C1)C3=C(O2)C=CC(=C3)NC(=O)OC |
Canonical SMILES |
CC(C)C(C(=O)O)NS(=O)(=O)C1=CC2=C(C=C1)C3=C(O2)C=CC(=C3)NC(=O)OC |
Origin of Product |
United States |
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